3-(3-Methylphenyl)butanoic acid
Description
3-(3-Methylphenyl)butanoic acid (IUPAC name: this compound) is a carboxylic acid derivative featuring a four-carbon chain (butanoic acid backbone) substituted with a 3-methylphenyl group at the third carbon.
Properties
IUPAC Name |
3-(3-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKCSVXVSJGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4(CH3)2+CH3CH2CH2COClAlCl3C6H4(CH3)CH2CH2COOH
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(3-Methylphenyl)butanone or this compound derivatives.
Reduction: Formation of 3-(3-Methylphenyl)butanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
3-(3-Methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds are selected for comparison based on structural similarities (chain length, substituent type, and position):
Key Observations:
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid) increase the acidity of the carboxylic acid group by stabilizing the deprotonated form . Electron-donating groups (e.g., methoxy in 3-(3-Methoxyphenyl)propanoic acid) decrease acidity and may alter solubility in polar solvents .
- Polarity and Solubility: The hydroxyl group in 3-(4-hydroxyphenyl)butanoic acid introduces hydrogen-bonding capability, likely improving aqueous solubility compared to methyl-substituted analogs .
Physicochemical Properties
Available data for select compounds are summarized below:
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Predicted pKa | Notable Properties |
|---|---|---|---|---|
| This compound | 178.23 | Not reported | ~4.8* | Moderate lipophilicity |
| 3-(4-Hydroxyphenyl)butanoic acid | 180.20 | Not reported | ~4.2 | Enhanced water solubility due to -OH |
| 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid | 210.29 | Not reported | Not reported | Thiophene enhances π-π interactions |
| 3-(3-Methoxyphenyl)propanoic acid | 180.20 | Not reported | ~4.5 | Methoxy group increases steric bulk |
*Estimated based on analogs.
Biological Activity
3-(3-Methylphenyl)butanoic acid, a compound with notable structural characteristics, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its butanoic acid backbone with a 3-methylphenyl substituent. This structural configuration is significant as it influences the compound's interactions with biological targets.
Pharmacological Applications
1. Anti-inflammatory and Analgesic Properties
- Research Findings : this compound has been identified as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Studies have shown that derivatives of this compound exhibit significant antinociceptive effects in rodent models of neuropathic pain, suggesting its potential utility in pain management therapies .
2. Antimicrobial Activity
- Case Studies : Several synthesized derivatives of this compound have demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium luteum. For instance, compounds derived from this acid exhibited minimum inhibitory concentrations (MICs) as low as 31.2 µg/mL against S. aureus, indicating substantial antibacterial potency .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- GABA Transport Inhibition : Some studies suggest that the compound may influence GABA transporters, which are critical in modulating neurotransmitter levels in the central nervous system. The inhibition of GABA uptake has been linked to potential anxiolytic and anticonvulsant effects .
- Enzyme Interaction : Research indicates that variations in the structure of this compound can affect enzyme kinetics, particularly in relation to urease activity, which is relevant for gastrointestinal health and could have implications for conditions like peptic ulcers .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
